molecular formula C14H20F2NO6P B2906223 Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate CAS No. 1373611-32-5

Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate

Cat. No. B2906223
CAS RN: 1373611-32-5
M. Wt: 367.286
InChI Key: DJUHHQWLIOETFG-CYBMUJFWSA-N
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Description

This compound is a phosphonate ester with a nitro group and a methoxyphenyl group attached to the carbon chain. Phosphonate esters are often used in organic synthesis and can act as ligands in various chemical reactions .


Molecular Structure Analysis

The molecular structure would consist of a phosphonate ester linked to a carbon chain with a nitro group and a methoxyphenyl group. The presence of the nitro group and the methoxyphenyl group could potentially influence the reactivity and properties of the compound .


Chemical Reactions Analysis

As a phosphonate ester, this compound could potentially participate in a variety of reactions. The nitro group could potentially be reduced, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence the properties include the presence of the nitro group, the methoxyphenyl group, and the phosphonate ester .

Scientific Research Applications

Synthesis and Use in Alkyne Formation

Diethyl (dichloromethyl)phosphonate, closely related to the compound , is used in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne, showcasing its role in organic synthesis processes (Marinetti & Savignac, 2003).

Corrosion Inhibition

Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, a similar compound, has demonstrated effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid, relevant for industrial pickling processes. This highlights its potential application in material protection and industrial processes (Gupta et al., 2017).

Structural, Vibrational, and Electronic Analysis

The compound diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been synthesized and characterized, providing insights into its structural, vibrational, and electronic properties. Such studies are essential for understanding the chemical behavior of these compounds (Uppal et al., 2018).

Anticorrosion Properties

Research on diethyl (phenylamino) methyl) phosphonate derivatives, including compounds with 4-methoxyphenyl groups, has revealed their potential as anticorrosion agents. This demonstrates their application in protecting metals from corrosion (Moumeni et al., 2020).

Difluoromethylenation of Ketones

Diethyl (difluoro(trimethylsilyl)methyl)phosphonate is used for difluoromethylenation of ketones, providing a pathway to β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).

Synthetic Applications

Diethyl phosphonates, including diethyl (difluoro(trimethylsilyl)methyl)phosphonate, are involved in the preparation and synthetic application for various organic compounds, demonstrating their versatility in synthetic organic chemistry (Tsai, 1997).

Mechanism of Action

The mechanism of action would depend on the specific reaction and the other compounds present. Phosphonate esters can act as ligands, and the nitro group could potentially be reduced to an amine .

properties

IUPAC Name

1-[(2S)-1-diethoxyphosphoryl-1,1-difluoro-3-nitropropan-2-yl]-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2NO6P/c1-4-22-24(20,23-5-2)14(15,16)13(10-17(18)19)11-6-8-12(21-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUHHQWLIOETFG-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C[N+](=O)[O-])C1=CC=C(C=C1)OC)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@H](C[N+](=O)[O-])C1=CC=C(C=C1)OC)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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